
N,N-Dibutyl-gamma-hydroxy-4-morpholinepentanamide monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dibutyl-gamma-hydroxy-4-morpholinepentanamide monohydrochloride is a chemical compound with the molecular formula C14H30ClNO3. It is known for its unique structure, which includes a morpholine ring and a gamma-hydroxy group. This compound has various applications in scientific research and industry due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-gamma-hydroxy-4-morpholinepentanamide monohydrochloride typically involves the reaction of morpholine with a suitable gamma-hydroxy pentanamide precursor. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors. The process includes the careful control of temperature and pH to optimize yield and purity. The final product is usually purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N,N-Dibutyl-gamma-hydroxy-4-morpholinepentanamide monohydrochloride can undergo various chemical reactions, including:
Oxidation: The gamma-hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a secondary amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a secondary amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-Dibutyl-gamma-hydroxy-4-morpholinepentanamide monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dibutyl-gamma-hydroxy-4-morpholinepentanamide monohydrochloride involves its interaction with specific molecular targets. The gamma-hydroxy group can form hydrogen bonds with biological molecules, while the morpholine ring can interact with various receptors and enzymes. These interactions can modulate biochemical pathways and exert specific effects .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dibutyl-4-morpholinepentanamide
- N,N-Dibutyl-gamma-hydroxy-4-piperidinepentanamide
- N,N-Dibutyl-gamma-hydroxy-4-pyrrolidinepentanamide
Uniqueness
N,N-Dibutyl-gamma-hydroxy-4-morpholinepentanamide monohydrochloride is unique due to its combination of a gamma-hydroxy group and a morpholine ring. This structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not fulfill .
Properties
CAS No. |
65446-86-8 |
|---|---|
Molecular Formula |
C17H35ClN2O3 |
Molecular Weight |
350.9 g/mol |
IUPAC Name |
N,N-dibutyl-4-hydroxy-5-morpholin-4-ylpentanamide;hydrochloride |
InChI |
InChI=1S/C17H34N2O3.ClH/c1-3-5-9-19(10-6-4-2)17(21)8-7-16(20)15-18-11-13-22-14-12-18;/h16,20H,3-15H2,1-2H3;1H |
InChI Key |
UQQZUZQOHPYUHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=O)CCC(CN1CCOCC1)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


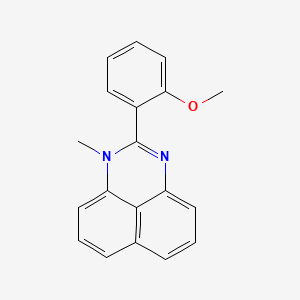
![5-(4-Nitrophenyl)-2-phenyl-1H-imidazo[1,2-b][1,2,4]triazole](/img/structure/B14494157.png)
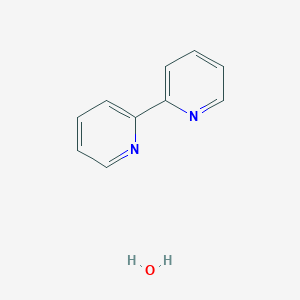

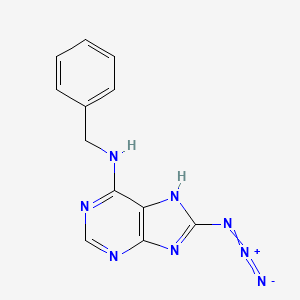
![1-[2-({N-[(Benzyloxy)carbonyl]alanyl}amino)acryloyl]prolyl-N-methylalaninamide](/img/structure/B14494177.png)

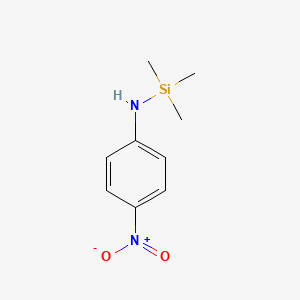
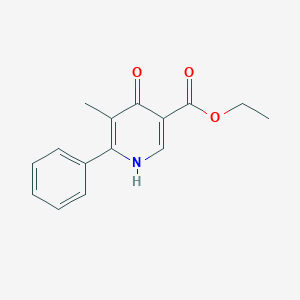

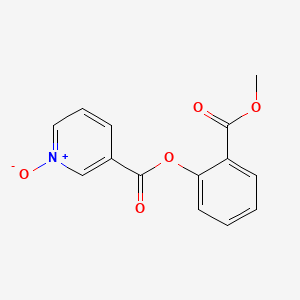
![Dimethyl [bis(phenylsulfanyl)methyl]phosphonate](/img/structure/B14494209.png)


